Peramivir trihydrate is a potent neuraminidase inhibitor used in the treatment of influenza infection. It is administered intravenously and has been approved by the US Food and Drug Administration for the treatment of acute uncomplicated influenza in adults. The drug's chemical structure allows it to bind with high affinity to the influenza neuraminidase, making it effective against a variety of influenza A and B subtypes357.
Peramivir functions by inhibiting the activity of neuraminidase, an enzyme found on the surface of the influenza virus. Neuraminidase plays a critical role in the virus's life cycle by facilitating the release of new viral particles from infected cells. By blocking this enzyme, peramivir prevents the spread of the virus within the host. The drug's efficacy is attributed to its ability to bind tightly to the neuraminidase enzyme, which is demonstrated by its low half-maximal inhibitory concentration (IC50) in vitro. This tight binding is also evident in dissociation studies, where peramivir remains bound to the neuraminidase for an extended period, compared to other neuraminidase inhibitors like zanamivir and oseltamivir14.
Peramivir has been used in clinical settings to treat patients with influenza. It is particularly beneficial for hospitalized, critically ill patients, and those who cannot tolerate oral administration of antivirals. Its long half-life allows for once-daily dosing, and it is eliminated primarily by the kidneys. Clinical trials have shown that peramivir significantly reduces the time to alleviation of symptoms in patients with uncomplicated seasonal influenza5. Moreover, it has been used under Emergency Use Authorization during the 2009 H1N1 influenza pandemic, demonstrating its importance in emergency situations7.
Studies have explored the use of peramivir in combination with other antivirals like oseltamivir. These studies suggest that combinations of peramivir and oseltamivir can be more effective than suboptimal doses of each compound alone, especially in treating influenza infections in mice. This indicates a potential for combination therapy in humans to improve treatment outcomes2.
Peramivir has been studied for its activity against drug-resistant strains of influenza, such as the H275Y mutant. Analogues of peramivir with hydrophilic side chains have shown higher activity against this mutant than the wild-type virus, suggesting that modifications to the peramivir molecule can overcome resistance issues. This research is crucial for developing strategies to treat infections caused by resistant influenza strains6.
Clinical trials and post-marketing data in pediatric populations in Japan support the safety and efficacy of peramivir in children. Additionally, anecdotal evidence suggests that peramivir may be beneficial for special populations such as pregnant women and patients undergoing continuous renal replacement therapy or extracorporeal membrane oxygenation. However, further studies are needed to confirm its efficacy in these groups38.
CAS No.: 3019-74-7
CAS No.: 1976-85-8
CAS No.: 23656-67-9
CAS No.: 73477-63-1
CAS No.: 27776-01-8